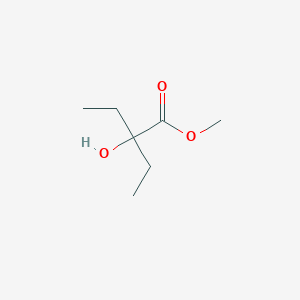

Methyl 2-ethyl-2-hydroxybutanoate

Description

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl 2-ethyl-2-hydroxybutanoate |

InChI |

InChI=1S/C7H14O3/c1-4-7(9,5-2)6(8)10-3/h9H,4-5H2,1-3H3 |

InChI Key |

DOWQIXLLOPHPRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (2S)-2-Hydroxybutanoate

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Features : Ethyl ester group, hydroxyl group at C2, (S)-configuration.

- Synthesis : Prepared via esterification or enzymatic resolution, similar to methods for methyl esters in and , which involve amine protection, alkylation, and chromatographic purification .

- Solubility: Likely soluble in polar solvents like ethanol, based on trends for analogous esters (e.g., ethyl 2-methoxybenzoate dissolves in ethanol) .

- Applications: Potential use in chiral synthesis or fragrances due to stereochemical specificity.

Methyl (2S)-2-Hydroxy-3-Methylbutanoate

Ethyl 2-Amino-2-Ethylbutanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Key Features: Ethyl ester, amino and ethyl groups at C2, hydrochloride salt.

- Physicochemical Properties: Higher polarity and water solubility due to the amino group and hydrochloride counterion .

- Contrast: The amino group enhances nucleophilicity but reduces stability under acidic conditions compared to hydroxyl-containing analogs.

Ethyl 2-Methylbutanoate

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Key Features : Ethyl ester, methyl branch at C2.

- Applications: Widely used in flavoring agents (e.g., fruity notes) due to volatility and low molecular weight .

- Comparison: Lacks hydroxyl functionality, making it less polar and reactive than Methyl 2-ethyl-2-hydroxybutanoate.

Data Table: Comparative Analysis of Key Esters

*Inferred properties based on structural analogs.

Preparation Methods

Key Reaction Steps

-

Catalyst Selection : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed.

-

Reaction Conditions :

-

Temperature : Reflux (e.g., 60–80°C) to drive equilibrium toward ester formation.

-

Solvent : Methanol or methanol/water mixtures.

-

-

Purification : Neutralization with a base (e.g., NaOH), followed by distillation or azeotropic removal of water.

Cyanohydrin-Based Synthesis

This method leverages propionaldehyde cyanohydrin as a precursor, offering a multi-step route with higher control over stereochemistry.

Reaction Pathway

-

Hydration of Propionaldehyde Cyanohydrin :

-

Esterification with Methanol :

-

Distillation and Azeotropic Removal of Water :

Example Data [JP4271494B2]

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Hydration | 60°C (1 hr) → 70°C (3 hr) | 88.2% (after GC analysis) | Crude |

| Esterification | Reflux with methanol (6 hr) | – | – |

| Distillation | 100–120°C (water addition) | – | – |

| Azeotropic Distillation | Toluene, 79–111°C | 65.6% | 98.7% |

Alternative Catalytic Approaches

Industrial methods employ solid acid catalysts to improve safety and efficiency.

Continuous Esterification [CN103508886A]

-

Catalyst : p-Toluenesulfonic acid (1:50:10 ratio with acid:ethanol).

-

Conditions : Steam pressure (0.5 MPa), temperature control (133°C).

-

Advantages : High throughput, reduced labor, and lower environmental impact.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity | Key Advantages |

|---|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | 60–80°C | >80% | 95–98% | Simplicity, low cost |

| Cyanohydrin Route | H₂SO₄ | 60–150°C | 65.6% | 98.7% | High stereochemical control |

| Continuous Esterification | p-TsOH | 133°C | ~90%* | 95–99% | Scalability, reduced waste |

*Estimated based on analogous processes.

Critical Reaction Parameters

Catalyst Efficiency

Solvent Selection

Q & A

Q. What are the common synthetic routes for Methyl 2-ethyl-2-hydroxybutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification or nucleophilic substitution. For example:

- Esterification : Reacting 2-ethyl-2-hydroxybutanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (60–80°C) .

- Base-mediated synthesis : Using sodium ethoxide as a base to deprotonate the hydroxyl group, followed by methyl halide addition .

- Key variables : Catalyst type (acid vs. base), solvent polarity (methanol vs. ethanol), and temperature control significantly impact yield (e.g., acid catalysis may favor side reactions like dehydration).

Table 1 : Comparison of synthetic methods

| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | MeOH | 65–70 | 70–75 | ≥95 |

| Base-mediated | NaOEt | EtOH | Reflux | 60–65 | 90–92 |

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H NMR to confirm ester group (δ 3.6–3.8 ppm for methoxy protons) and hydroxyl proton (δ 1.5–2.0 ppm, broad) .

- FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and 3400–3600 cm⁻¹ (O-H stretch) .

- HPLC-MS : To assess purity and detect side products (e.g., dehydrated derivatives).

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is prone to hydrolysis and oxidation. Stabilization strategies include:

- Storing under inert gas (N₂/Ar) at 4°C.

- Adding antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation .

- Avoiding aqueous solvents unless stabilized with co-solvents (e.g., DMSO).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under similar conditions?

- Methodological Answer : Discrepancies may arise from impurities in starting materials or unaccounted variables. Systematic approaches include:

- Design of Experiments (DoE) : Vary catalyst loading, solvent ratios, and temperature in a factorial design to identify critical factors .

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

- Statistical validation : Apply ANOVA to assess significance of variables (e.g., p < 0.05 for temperature effect) .

Q. What computational models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations are used to:

- Predict hydrolysis rates in aqueous/organic biphasic systems.

- Model steric effects of the ethyl and hydroxyl groups on nucleophilic attack .

- Example : Retrosynthesis tools (e.g., Template_relevance models) can propose alternative synthetic pathways using AI-trained reaction databases .

Q. How does this compound interact with enzymatic systems in metabolic studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes to assess esterase-mediated hydrolysis rates .

- Isotopic labeling : Use ¹³C-labeled methyl groups to trace metabolic byproducts via LC-MS.

- Competitive inhibition : Test against known esterase inhibitors (e.g., paraoxon) to confirm enzyme specificity .

Q. What strategies mitigate racemization in chiral derivatives of this compound?

- Methodological Answer :

- Chiral auxiliaries : Incorporate (R)- or (S)-configured catalysts (e.g., BINOL-derived phosphoric acids) during synthesis .

- Low-temperature reactions : Conduct reactions at –20°C to slow racemization kinetics.

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomers .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound?

- Methodological Answer : Variations in assay conditions (e.g., cell lines, exposure times) or compound purity may explain discrepancies. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.